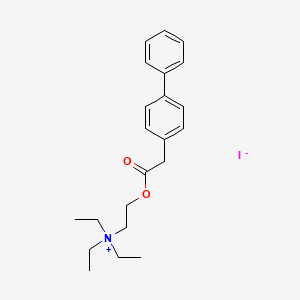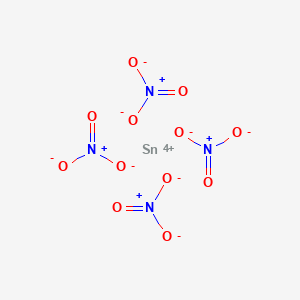
Tin(4+);tetranitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(4+);tetranitrate: is an inorganic compound with the molecular formula N4O12Sn It is a coordination complex where tin is in the +4 oxidation state, coordinated to four nitrate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tin(4+);tetranitrate typically involves the reaction of tin(IV) chloride with nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of tin(IV) chloride to this compound. The general reaction can be represented as:
SnCl4+4HNO3→Sn(NO3)4+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tin(4+);tetranitrate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the presence of nitrate ions.
Reduction: It can be reduced to lower oxidation states of tin under specific conditions.
Substitution: The nitrate ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as hydrazine or sodium borohydride.
Reduction: Reactions with strong oxidizing agents like potassium permanganate.
Substitution: Ligand exchange reactions with other anions or neutral ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield tin(II) compounds, while substitution reactions may produce various tin complexes.
Applications De Recherche Scientifique
Chemistry: Tin(4+);tetranitrate is used in coordination chemistry to study the behavior of tin complexes and their interactions with other ligands.
Biology and Medicine: Research is ongoing to explore the potential biological activities of tin complexes, including their use as antimicrobial agents and in cancer therapy.
Industry: In the industrial sector, this compound is used in the synthesis of other tin compounds and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which Tin(4+);tetranitrate exerts its effects involves the release of nitrate ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Titanium(IV) nitrate (Ti(NO3)4): Similar in structure but involves titanium instead of tin.
Pentaerythritol tetranitrate (PETN): An organic nitrate ester with explosive properties.
Uniqueness: Tin(4+);tetranitrate is unique due to the presence of tin in the +4 oxidation state and its coordination with nitrate ions
Conclusion
This compound is a compound with significant potential in various fields of research and industry Its unique chemical properties and reactivity make it a valuable subject of study in coordination chemistry, biology, medicine, and industrial applications
Propriétés
Numéro CAS |
13826-70-5 |
|---|---|
Formule moléculaire |
N4O12Sn |
Poids moléculaire |
366.73 g/mol |
Nom IUPAC |
tin(4+);tetranitrate |
InChI |
InChI=1S/4NO3.Sn/c4*2-1(3)4;/q4*-1;+4 |
Clé InChI |
YQMWDQQWGKVOSQ-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sn+4] |
Description physique |
Solid; [MSDSonline] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


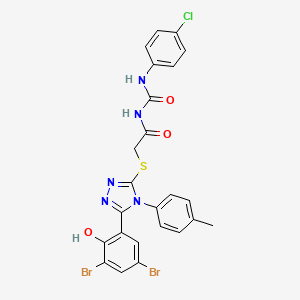

![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
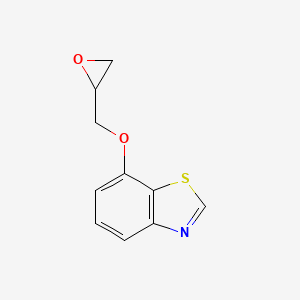

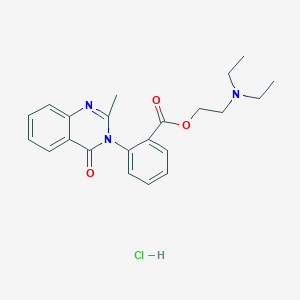


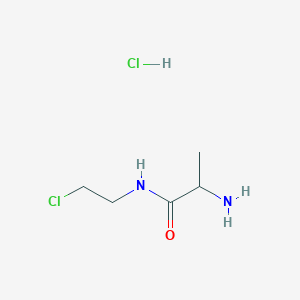
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
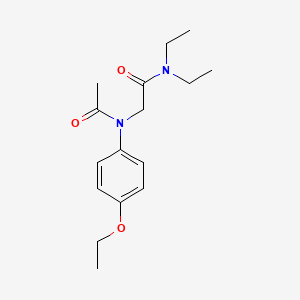
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)
